REACTION_CXSMILES
|
[N:1]1[CH:6]=[C:5](B(O)O)[CH:4]=[N:3][CH:2]=1.Br[C:11]1[C:12]([F:20])=[CH:13][C:14]([F:19])=[C:15]([CH:18]=1)[CH:16]=[O:17].C(=O)([O-])[O-].[Cs+].[Cs+]>COCCOC.CCO.O.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[F:19][C:14]1[CH:13]=[C:12]([F:20])[C:11]([C:5]2[CH:6]=[N:1][CH:2]=[N:3][CH:4]=2)=[CH:18][C:15]=1[CH:16]=[O:17] |f:2.3.4,^1:39,58|
|
Name
|
|
Quantity
|
0.99 g
|
Type
|
reactant
|
Smiles
|
N1=CN=CC(=C1)B(O)O
|
Name
|
|
Quantity
|
0.88 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(=CC(=C(C=O)C1)F)F
|
Name
|
cesium carbonate
|
Quantity
|
2.59 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
13 mL
|
Type
|
solvent
|
Smiles
|
COCCOC
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.56 g
|
Type
|
catalyst
|
Smiles
|
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the crude reaction mixture
|
Type
|
CUSTOM
|
Details
|
was subjected to HPLC separation
|
Type
|
WASH
|
Details
|
eluting with 0-100% A/B (A: 95% H2O/5% MeCN, 10 MM NH4OAc
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=O)C=C(C(=C1)F)C=1C=NC=NC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 450 mg | |
YIELD: PERCENTYIELD | 51% | |
YIELD: CALCULATEDPERCENTYIELD | 51.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |